molecular formula C19H23NO2 B1391947 2-(4-Hexyloxybenzoyl)-5-methylpyridine CAS No. 1187164-60-8

2-(4-Hexyloxybenzoyl)-5-methylpyridine

Cat. No. B1391947
M. Wt: 297.4 g/mol
InChI Key: YBOUIKURZCIEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hexyloxybenzoyl)-5-methylpyridine is a chemical compound with the molecular formula C19H23NO2 . It has a molecular weight of 297.4 g/mol . This compound is not intended for human or veterinary use and is used for research purposes only.

Scientific Research Applications

  • Synthesis and Structural Study of Crown Ethers

    • Research on condensation reactions involving 2-amino-6-methylpyridine led to the creation of new crown ethers, which were further studied for their tautomeric equilibria and crystal structure, demonstrating the versatility of such compounds in forming crystalline complexes and the potential for detailed structural analysis (Hayvalı et al., 2003).
  • Chemical Synthesis and Derivative Formation

    • The research by Katritzky et al. (1995) describes the conversion of 2-aminopyridines into various 5-substituted derivatives, highlighting the chemical versatility of such compounds in generating a range of new types of 2-aminopyridines, which could be applied in diverse areas of chemistry (Katritzky, El-Zemity, & Lang, 1995).
  • Supramolecular Assembly in Organic Acid-Base Salts

    • Research on molecular salts involving 2-amino-4-methylpyridine demonstrated their ability to form supramolecular architectures through hydrogen bonding, indicating their potential in the design of complex molecular structures with specific properties (Khalib, Thanigaimani, Arshad, & Razak, 2014).
  • Investigating the Influence on Hydrodesulfurization

    • Studies on the effects of compounds like 2-methylpyridine on hydrodesulfurization processes provide insights into the interaction of such compounds with other molecules, important for understanding complex chemical reactions in industrial applications (Egorova & Prins, 2004).
  • Molecular Structure and Antioxidant Activity

    • The research on novel phthalide derivatives, involving 2-methylpyridine, contributes to the understanding of their structural properties and potential applications in antioxidant activities, DNA binding, and molecular docking studies (Yılmaz et al., 2020).

properties

IUPAC Name

(4-hexoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-10-8-16(9-11-17)19(21)18-12-7-15(2)14-20-18/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUIKURZCIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224949
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexyloxybenzoyl)-5-methylpyridine

CAS RN

1187164-60-8
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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